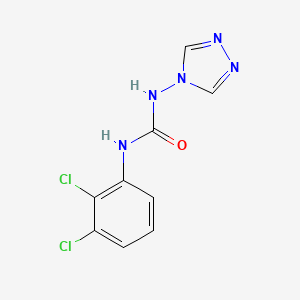
N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide, also known as EPM, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. EPM belongs to the class of N-aryloxyalkylamides, which are known to possess analgesic, anti-inflammatory, and anti-convulsant properties.
Applications De Recherche Scientifique
N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has been extensively studied in various scientific research applications, including its analgesic, anti-inflammatory, and anti-convulsant properties. N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has also been shown to have anti-inflammatory effects in animal models of acute and chronic inflammation. Additionally, N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has been shown to have anti-convulsant effects in animal models of epilepsy.
Mécanisme D'action
The mechanism of action of N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of voltage-gated sodium channels. N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has been shown to inhibit the release of glutamate, substance P, and calcitonin gene-related peptide, which are all involved in pain transmission. N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has also been shown to inhibit voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated sodium channels, and the reduction of oxidative stress. N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide in lab experiments is its relatively low toxicity and high solubility in water. N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide is also stable under a wide range of pH and temperature conditions, making it suitable for use in a variety of experimental settings. However, one limitation of using N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide is its relatively low potency compared to other analgesic and anti-inflammatory drugs, which may limit its effectiveness in certain experimental models.
Orientations Futures
There are many potential future directions for N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide research, including the development of more potent analogs, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in other disease models. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide and to determine its safety and efficacy in human clinical trials.
Méthodes De Synthèse
The synthesis of N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide involves the reaction between 2-methylphenol and 3-ethylbenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with chloroacetic acid to form N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide. The yield of N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide is around 60-70%, and the purity can be increased through recrystallization.
Propriétés
IUPAC Name |
N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-14-8-6-9-15(11-14)18-17(19)12-20-16-10-5-4-7-13(16)2/h4-11H,3,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROVDJGHJLUHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5694571.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5694590.png)

![1'-ethyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694604.png)

![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)butanamide](/img/structure/B5694617.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5694634.png)
![5-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5694641.png)

![7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5694655.png)

![N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5694673.png)
